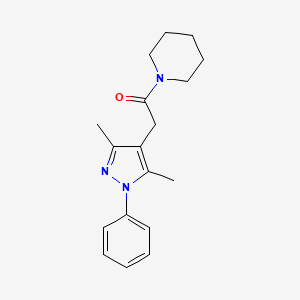![molecular formula C22H17NO2 B14286594 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol CAS No. 116935-00-3](/img/structure/B14286594.png)
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Other methods may involve nucleophilic substitution reactions, acid/base catalysis, and cyclization reactions .
Industrial Production Methods
Industrial production of acridine derivatives often employs large-scale cyclization reactions and catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors has also been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, fluorescent materials, and photovoltaic applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with enzymes like topoisomerases and telomerases, further affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Known for its use as a fluorescent dye and antimicrobial agent.
Amsacrine: An anticancer drug that also intercalates into DNA.
Proflavine: Used as an antiseptic and also exhibits DNA intercalation properties.
Uniqueness
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is unique due to its specific methoxy and hydroxy substitutions, which may enhance its biological activity and specificity compared to other acridine derivatives .
Properties
CAS No. |
116935-00-3 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(10R,11R)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m1/s1 |
InChI Key |
QNUNQPAXPNGPMT-FGZHOGPDSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
Canonical SMILES |
COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


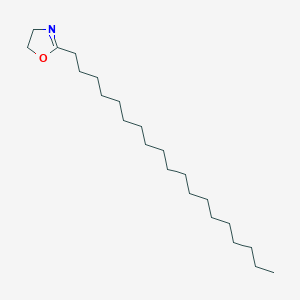
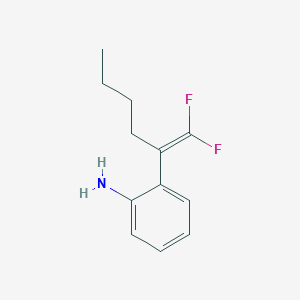
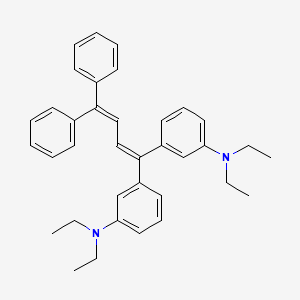
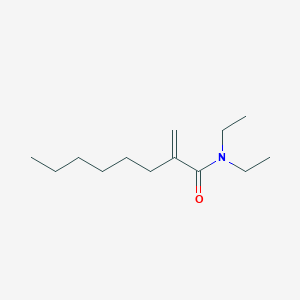
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
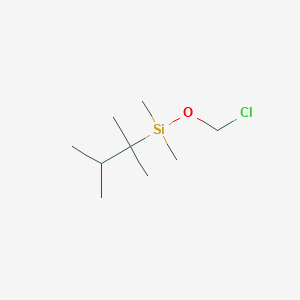
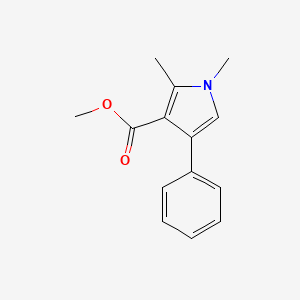
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
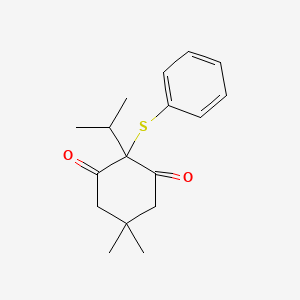
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
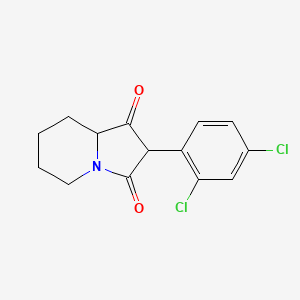
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
